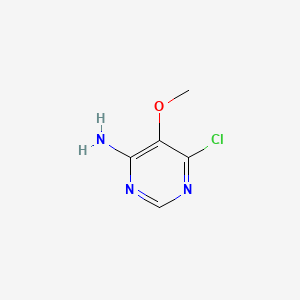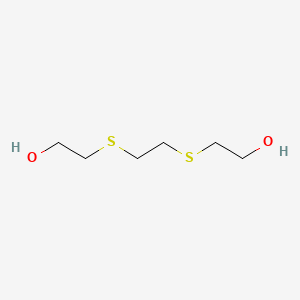
4-氟-3-(三氟甲基)苯胺
描述
4-Fluoro-3-(trifluoromethyl)aniline (4F3TA) is an important chemical compound that has been widely used in scientific research and industrial applications. It is a colorless liquid with a melting point of -48.5 °C and a boiling point of 116 °C. 4F3TA has a low volatility and is highly flammable. It is a versatile compound that can be used in a variety of applications, including synthesis of organic compounds, drug development, and analytical chemistry.
科学研究应用
Vibrational Analysis and NLO Materials
4-氟-3-(三氟甲基)苯胺已被研究其振动性质,并在非线性光学(NLO)材料中的潜在用途。利用傅里叶变换红外和傅里叶变换拉曼技术的研究提供了关于其结构、超共轭作用、HOMO-LUMO能隙、分子静电势(MEP)表面分析和热力学函数的见解。这些研究有助于理解其在材料科学中的应用,特别是在NLO材料的发展中(Revathi et al., 2017)。
有机合成和药物应用
在有机化学中,4-氟-3-(三氟甲基)苯胺作为各种化学合成的构建块。例如,它已被用于合成异噁唑和1,3,5-三嗪,突显了其在创造具有潜在药物应用的新化学结构中的作用。该化合物中的负离子活化的三氟甲基基团使得各种合成转化成为可能,导致多样化化学实体的创造(Strekowski et al., 1995)。
催化应用和化学衍生
在催化中,4-氟-3-(三氟甲基)苯胺已被用作瞬时导向基团,以协助Ru(II)-催化的分子间直接邻位C-H咪唑化苯甲醛。这展示了其在促进特定化学反应中的实用性,导致喹唑啉和融合的异吲哚酮骨架的合成,这在药物化学中具有价值(Wu et al., 2021)。
分子对接和激酶抑制
对4-氟-3-(三氟甲基)苯胺及其衍生物进行了分子对接研究,以了解其作为激酶抑制剂的作用。这类研究有助于识别对特定靶点具有高抑制活性的分子特征,这对于开发治疗剂至关重要(Caballero et al., 2011)。
除草活性
从4-氟-3-(三氟甲基)苯胺衍生的化合物已被评估其除草活性。这类研究在农药领域具有重要意义,新除草剂的开发可以促进更好的作物管理和产量(Wu et al., 2011)。
抗增殖活性
涉及F、CF3-载体3,5-二叔丁基水杨醛亚胺的Cu(II)和Pd(II)配合物的研究,源自4-氟-3-(三氟甲基)苯胺,已为其抗增殖活性提供了见解。这类研究对于理解这些配合物在癌症治疗中的潜力至关重要(Kasumov et al., 2016)。
电子和结构分析
4-氟-3-(三氟甲基)苯胺已成为电子和结构分析的研究对象,以了解其光谱性质。这类研究对于开发具有特定电子和光学性质的材料至关重要(Aziz et al., 2018)。
安全和危害
作用机制
Target of Action
It’s known that this compound is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .
Mode of Action
It’s known that it plays a role in the synthesis of certain polymers
Result of Action
It’s known that it’s used in the synthesis of certain polymers
生化分析
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450s and monoamine oxidases. The interactions between 4-Fluoro-3-(trifluoromethyl)aniline and these enzymes are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and van der Waals interactions with the active sites of the enzymes .
Cellular Effects
The effects of 4-Fluoro-3-(trifluoromethyl)aniline on cells are diverse and depend on the cell type and concentration of the compoundFor instance, 4-Fluoro-3-(trifluoromethyl)aniline has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic processes.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-(trifluoromethyl)aniline exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of other substrates . Additionally, 4-Fluoro-3-(trifluoromethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-3-(trifluoromethyl)aniline can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to 4-Fluoro-3-(trifluoromethyl)aniline in cell cultures has been shown to result in adaptive responses, including changes in enzyme expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 4-Fluoro-3-(trifluoromethyl)aniline vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or reducing oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are often dose-dependent and can be influenced by the duration of exposure.
Metabolic Pathways
4-Fluoro-3-(trifluoromethyl)aniline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to facilitate its excretion . Additionally, 4-Fluoro-3-(trifluoromethyl)aniline can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-(trifluoromethyl)aniline is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(trifluoromethyl)aniline is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. These localizations can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
属性
IUPAC Name |
4-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFQDLOMDIBAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022184 | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-47-3 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2357-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,4-tetrafluoro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUORO-3-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5584X2CTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



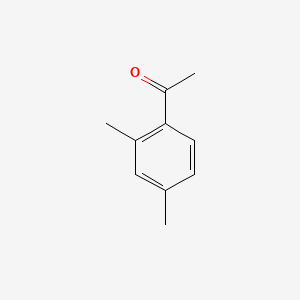


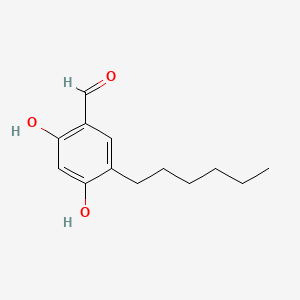
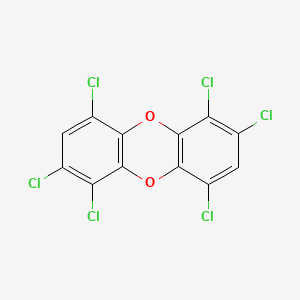



![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)

